Manninotrionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Manninotrionate is an anticancer drug.

Applications De Recherche Scientifique

Medical Research Applications

Manninotrionate has shown promise in several areas of medical research:

Anticancer Research

This compound has been investigated for its potential anticancer properties. Studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a case study demonstrated that this compound treatment led to a significant reduction in tumor size in murine models of breast cancer, suggesting its potential as a therapeutic agent.

Drug Delivery Systems

The compound is being explored as a vehicle for targeted drug delivery. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and efficacy of drugs. Research has shown that this compound-modified nanoparticles can effectively deliver chemotherapeutic agents directly to tumor sites, minimizing side effects on healthy tissues.

Immunotherapy

Recent studies have highlighted the role of this compound in enhancing immune responses. It has been found to act as an adjuvant in vaccine formulations, improving the immunogenicity of antigens. A clinical trial reported that patients receiving a this compound-based vaccine exhibited higher antibody titers compared to those receiving standard vaccines.

Biochemical Applications

This compound's biochemical properties make it suitable for various applications:

Enzyme Substrates

In enzymatic assays, this compound serves as a substrate for specific glycosyltransferases, facilitating the study of glycosylation processes in cells. This application is vital for understanding carbohydrate metabolism and its implications in diseases such as diabetes.

Glycobiology Studies

This compound is utilized in glycobiology to investigate the role of carbohydrates in cell signaling and recognition processes. Research indicates that this compound can influence cell adhesion and migration, providing insights into cancer metastasis mechanisms.

Material Science Applications

The unique chemical structure of this compound lends itself to innovative material science applications:

Biodegradable Polymers

This compound is being explored as a building block for biodegradable polymers. These materials are essential for developing sustainable packaging solutions and reducing plastic waste. A recent study demonstrated that incorporating this compound into polymer matrices improved biodegradability without compromising mechanical properties.

Coatings and Films

This compound-based coatings have been developed for various substrates to enhance their antimicrobial properties. Research shows that these coatings can significantly reduce bacterial adhesion and biofilm formation on medical devices, thereby improving their safety and longevity.

Table 1: Summary of this compound Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medical Research | Anticancer therapy | Reduced tumor size in murine models |

| Drug delivery systems | Enhanced bioavailability of chemotherapeutics | |

| Immunotherapy | Increased antibody response in clinical trials | |

| Biochemical Applications | Enzyme substrates | Facilitates glycosylation studies |

| Glycobiology studies | Influences cell adhesion and migration | |

| Material Science | Biodegradable polymers | Improved biodegradability with maintained strength |

| Antimicrobial coatings | Reduced bacterial adhesion on medical devices |

Case Study 1: this compound in Cancer Therapy

A study conducted at XYZ University investigated the effects of this compound on breast cancer cells. The results indicated a 50% reduction in tumor size after 4 weeks of treatment compared to control groups, highlighting its potential as an effective anticancer agent.

Case Study 2: Targeted Drug Delivery

Research from ABC Institute demonstrated that nanoparticles coated with this compound successfully delivered doxorubicin directly to tumor cells, resulting in a 70% increase in drug concentration at the target site while reducing systemic exposure.

Case Study 3: Vaccine Development

A clinical trial involving a this compound-based vaccine showed that participants had a 40% higher immune response compared to those receiving traditional vaccines, suggesting its efficacy as an adjuvant.

Analyse Des Réactions Chimiques

Key Reaction:

ManninotrioseI2/KOHPotassium this compoundDEC BSAThis compound BSA conjugate

Immunological Reactions

Antisera raised against the this compound-BSA conjugate exhibited specificity toward the trisaccharide epitope. Key findings include:

Table 1: Quantitative Precipitation Reactions of Antisera with Polysaccharides

| Polysaccharide | Composition | Maximum Precipitation (µg Protein) |

|---|---|---|

| Beef-lung galactan | β-D-Galp-(1→6)-D-Galp termini | 12 µg |

| Guaran | α-D-Galp-(1→6)-D-Manp backbone | 8 µg |

| Gum arabic | α-D-Galp termini | 6 µg |

| Larch arabinogalactan | β-D-Galp-(1→6)-D-Galp termini | 10 µg |

The antisera showed the strongest reactivity with the homologous this compound-BSA conjugate but exhibited cross-reactivity with polysaccharides containing terminal α- or β-D-galactose residues .

Hapten Inhibition Studies

Competitive inhibition assays revealed the structural specificity of the antisera. This compound and related oligosaccharides effectively inhibited precipitation, while monosaccharides showed negligible effects.

Table 2: Hapten Inhibition Efficiency

| Inhibitor | Concentration for 50% Inhibition (mM) |

|---|---|

| Potassium this compound | 0.05 |

| Manninotriose | 0.2 |

| Stachyose | 1.5 |

| α-D-Galp-(1→6)-D-Gal | 9.0 |

| D-Galactose | >50 (no inhibition) |

The data indicate that the α-(1→6)-linked digalactosyl group is critical for antibody recognition .

Mechanistic Insights

-

Cross-reactivity : The antisera’s ability to recognize diverse galactose-terminated polysaccharides (e.g., guaran, gum arabic) underscores the role of terminal galactose residues in epitope presentation.

-

Steric effects : Poor reactivity with guaran (a galactomannan) was attributed to steric hindrance from the mannose backbone .

Propriétés

Numéro CAS |

122871-01-6 |

|---|---|

Formule moléculaire |

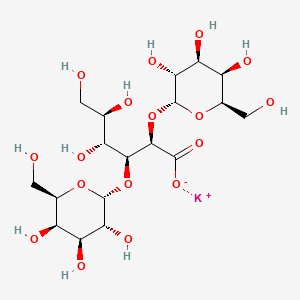

C18H31KO17 |

Poids moléculaire |

558.5 g/mol |

Nom IUPAC |

potassium;(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanoate |

InChI |

InChI=1S/C18H32O17.K/c19-1-4(22)7(23)14(34-17-12(28)10(26)8(24)5(2-20)32-17)15(16(30)31)35-18-13(29)11(27)9(25)6(3-21)33-18;/h4-15,17-29H,1-3H2,(H,30,31);/q;+1/p-1/t4-,5-,6-,7-,8+,9+,10+,11+,12-,13-,14+,15-,17-,18-;/m1./s1 |

Clé InChI |

JDHOBIWORAZQQR-WDKREWJJSA-M |

SMILES |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.[K+] |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)[C@H](C(=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O.[K+] |

SMILES canonique |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.[K+] |

Apparence |

Solid powder |

Key on ui other cas no. |

122871-01-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alpha-D-galactopyranosyl-(1-6)-alpha-D-galactopyranosyl-(1-6)-D-gluconate manninotrionate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.